molecular formula C11H15NO4S B7824689 N-(3-Methylphenyl)-N-(methylsulfonyl)alanine

N-(3-Methylphenyl)-N-(methylsulfonyl)alanine

Cat. No.: B7824689
M. Wt: 257.31 g/mol
InChI Key: CYLXBHAZRJHQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)-N-(methylsulfonyl)alanine is a modified alanine derivative featuring a methylsulfonyl group (-SO₂CH₃) and a 3-methylphenyl substituent attached to the nitrogen atom of the amino acid backbone. Its molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.07 g/mol (calculated). The compound’s structure combines the hydrophilic carboxylic acid group of alanine with the hydrophobic aromatic and sulfonyl moieties, making it a candidate for studies in medicinal chemistry, enzyme inhibition, or agrochemical applications.

Properties

IUPAC Name

2-(3-methyl-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-5-4-6-10(7-8)12(17(3,15)16)9(2)11(13)14/h4-7,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLXBHAZRJHQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C(C)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares N-(3-Methylphenyl)-N-(methylsulfonyl)alanine with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent(s) on Phenyl Molecular Weight (g/mol) Formula Key Properties/Effects References
This compound 3-methyl 257.07 C₁₁H₁₅NO₄S Balanced lipophilicity; moderate steric hindrance. Potential for hydrophobic interactions. -
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine 4-methoxy 273.07 (calculated) C₁₁H₁₅NO₅S Methoxy group is electron-donating (resonance), increasing electron density on the phenyl ring. May enhance solubility due to polarity.
N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine 3-chloro, 4-methyl 291.75 C₁₁H₁₄ClNO₄S Chlorine (electron-withdrawing) enhances electrophilicity; methyl improves lipophilicity. May increase reactivity in nucleophilic substitution reactions.
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine 3,5-dimethyl 271.33 C₁₂H₁₇NO₄S Increased steric bulk reduces binding flexibility. Higher lipophilicity may improve membrane permeability.
N-(3-Fluorophenyl)-N-(methylsulfonyl)-L-alanine 3-fluoro 261.06 (calculated) C₁₀H₁₂FNO₄S Fluorine’s electronegativity and small size enhance metabolic stability and hydrogen-bonding potential.
N-(Methylsulfonyl)-N-phenyl-D-alanine None (unsubstituted) 243.06 (calculated) C₁₀H₁₃NO₄S Lack of substituents reduces steric hindrance but may decrease target specificity. Simpler structure for baseline activity studies.

Key Research Findings

Substituent Position and Electronic Effects: Methoxy vs. However, methoxy’s resonance donation may reduce electrophilic reactivity compared to electron-withdrawing groups like chlorine . Chloro and Fluoro Substitutents: Chlorine () and fluorine () introduce electron-withdrawing effects, altering the phenyl ring’s electron density. Chlorine’s larger size may enhance steric interactions, while fluorine’s compactness supports metabolic stability .

Steric and Lipophilic Effects :

  • The 3,5-dimethyl analog () demonstrates that increased steric bulk (two methyl groups) elevates lipophilicity (logP ~3.7), which could enhance blood-brain barrier penetration but reduce binding affinity to sterically sensitive targets .
  • In contrast, the unsubstituted phenyl variant () shows minimal steric hindrance, making it a useful control for structure-activity relationship (SAR) studies .

Biological Implications :

  • Fluorinated compounds (e.g., ) are often prioritized in drug discovery due to fluorine’s ability to modulate pharmacokinetics, such as prolonging half-life by resisting oxidative metabolism .
  • Chlorinated analogs (e.g., ) may exhibit enhanced reactivity in covalent binding to enzymes, relevant for irreversible inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.